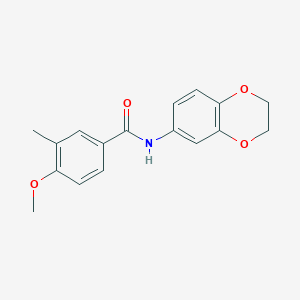
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-methylbenzamide
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-methylbenzamide, also known as GSK1016790A, is a selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues, including the nervous system, cardiovascular system, and urinary tract. The activation of TRPV4 has been implicated in a variety of physiological and pathological processes, such as pain perception, inflammation, and bladder dysfunction.
Mecanismo De Acción
TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, such as heat, mechanical stress, and osmotic pressure. The activation of TRPV4 leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-methylbenzamide is a selective agonist of TRPV4, which means that it specifically activates this ion channel. The binding of this compound to TRPV4 leads to a conformational change in the channel, which allows calcium ions to flow into the cell and activate downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of TRPV4 by this compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to activate TRPV4 in sensory neurons, leading to the release of neuropeptides and the perception of pain. It has also been shown to activate TRPV4 in endothelial cells, leading to the release of nitric oxide and the regulation of vascular tone. In addition, this compound has been shown to activate TRPV4 in bladder urothelial cells, leading to the release of ATP and the regulation of bladder function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-methylbenzamide in lab experiments is its high potency and selectivity for TRPV4. This allows researchers to specifically activate this ion channel without affecting other ion channels or receptors. Another advantage is its solubility in water, which allows for easy administration and application in various experimental systems. However, one limitation of using this compound is its potential off-target effects, which may lead to non-specific effects and interfere with the interpretation of results. Therefore, it is important to use appropriate controls and validation methods to ensure the specificity of this compound in each experimental system.
Direcciones Futuras
There are several future directions for the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-methylbenzamide in scientific research. One direction is to investigate the role of TRPV4 in the pathogenesis of various diseases, such as osteoarthritis, pulmonary edema, and bladder dysfunction. Another direction is to explore the therapeutic potential of TRPV4 modulation in these diseases, using this compound as a pharmacological tool. Additionally, future studies may involve the development of more potent and selective TRPV4 agonists or antagonists, which may have clinical applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-methylbenzamide has been widely used as a pharmacological tool to study the physiological and pathological functions of TRPV4. It has been shown to activate TRPV4 in a dose-dependent manner, leading to an increase in intracellular calcium concentration and the activation of downstream signaling pathways. This compound has been used to investigate the role of TRPV4 in various physiological processes, such as pain perception, thermoregulation, and cardiovascular function. It has also been used to study the pathological functions of TRPV4 in diseases such as osteoarthritis, pulmonary edema, and bladder dysfunction.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-9-12(3-5-14(11)20-2)17(19)18-13-4-6-15-16(10-13)22-8-7-21-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDACPPIVPGURQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B4706893.png)
![1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine](/img/structure/B4706897.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B4706904.png)

![4-{[({1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4706918.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4706925.png)

![4-[2-(allyloxy)-5-bromobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4706959.png)
![N-(3-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4706964.png)


![4-{2-[1-(aminocarbonothioyl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonic acid](/img/structure/B4706995.png)
![4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4707000.png)
